molecular formula C12H13N3O3 B11386145 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

Cat. No.: B11386145
M. Wt: 247.25 g/mol
InChI Key: VKERKWJJSRUHTJ-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide is a chemical research compound built around the 1,2,5-oxadiazole heterocyclic scaffold, a structure recognized for its favorable metabolic profile and ability to engage in hydrogen-bonding interactions with biological targets . This compound is of significant interest in medicinal chemistry, particularly in the field of antimalarial drug discovery. It is structurally related to a class of 4-substituted (1,2,5-oxadiazol-3-yl)benzamides that have been identified from the Medicines for Malaria Venture's Malaria Box Project as possessing promising antiplasmodial activity against the blood stages of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Research on these compounds has shown that antiplasmodial activity and selectivity are highly dependent on the substitution pattern on the benzamide and the phenyl moiety at the 4-position of the oxadiazole ring . The presence of the 4-methoxybenzamide group and the ethyl substituent on the oxadiazole ring in this compound makes it a valuable subject for ongoing structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this chemical as a key intermediate or reference standard in the synthesis and biological evaluation of novel antiplasmodial agents. It is provided exclusively for research applications in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C12H13N3O3/c1-3-10-11(15-18-14-10)13-12(16)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

VKERKWJJSRUHTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Cyclization of Hydroxyimino Acetonitriles

This approach begins with benzaldehyde derivatives converted to aldoximes via hydroxylamine hydrochloride treatment. For example, 4-methoxybenzaldehyde reacts with hydroxylamine in ethanol under reflux to form 4-methoxybenzaldoxime. Subsequent reaction with N-chlorosuccinimide (NCS) generates the imidoyl chloride intermediate, which undergoes cyanide addition to yield hydroxyimino acetonitrile. Cyclization in basic media (e.g., 2 N NaOH) completes the oxadiazole ring.

Reaction Conditions:

  • Aldoxime formation: 80°C, 6 hours, ethanol.
  • Imidoyl chloride synthesis: 0–5°C, dichloromethane.
  • Cyclization: Reflux in NaOH (12–24 hours).

Ring Closure of Amide Oximes

Alternative routes start with nitrile derivatives. For instance, 4-methoxyphenylacetonitrile is nitrated to introduce a nitro group, followed by hydroxyimino formation using isoamyl nitrite. Reaction with hydroxylamine hydrochloride yields amide oximes, which cyclize under basic conditions to form the oxadiazole core.

Key Advantages:

  • Higher regioselectivity for 3,4-disubstituted oxadiazoles.
  • Compatibility with electron-deficient aryl groups.

Coupling of Oxadiazole with 4-Methoxybenzamide

The final step involves amide bond formation between the ethyl-oxadiazole amine and 4-methoxybenzoyl chloride.

Schotten-Baumann Reaction

A classic method employs aqueous base (NaOH) and dichloromethane. The amine reacts with benzoyl chloride at 0–5°C, yielding the target compound.

Procedure Summary:

  • 4-Methoxybenzoyl chloride (1.2 equiv) added dropwise to ethyl-oxadiazole amine (1 equiv) in CH₂Cl₂.
  • 2 N NaOH (aqueous phase), vigorous stirring, 2 hours.
  • Yield: 72%.

Carbodiimide-Mediated Coupling

N,N-Diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance efficiency in non-polar solvents.

Conditions:

  • Solvent: Dichloromethane.
  • Activator: EDC (1.5 equiv), DIPEA (2.0 equiv).
  • Room temperature, 4 hours.
  • Yield: 88%.

Optimization and Scale-Up Strategies

Solvent Effects on Yield

Solvent Reaction Type Yield (%)
DMF Nucleophilic Substitution 58
THF Pd-Catalyzed Coupling 85
CH₂Cl₂ Schotten-Baumann 72

Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while CH₂Cl₂ facilitates phase separation in Schotten-Baumann reactions.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates amide bond formation, reducing reaction time from 4 hours to 1 hour with comparable yields (85–90%).

Analytical Characterization

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 6.96 (d, J = 8.8 Hz, 2H, ArH), 4.01 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.87 (s, 3H, OCH₃), 2.68 (t, J = 7.6 Hz, 2H, oxadiazole-CH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • LC-MS : m/z 275.30 [M+H]⁺, confirming molecular weight.

Purity Assessment:

  • HPLC (C18 column, MeCN/H₂O gradient): >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The benzamide moiety can also play a role in binding to proteins or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Oxadiazole Substituent Benzamide Substituent Melting Point (°C) Key Activities/Applications Reference
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide 4-Ethyl 4-Methoxy Not reported Inferred herbicide potential (structural similarity to patented derivatives)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide (D220-0895) 3,4-Dimethoxyphenyl 4-Methoxy Not reported Screening compound (biological activity unspecified)
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (14) 3,4-Diethoxyphenyl 3-Fluoro 250 Antiplasmodial activity (IC₅₀ data not provided)
N-(4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl)-3-chloro-4-methoxybenzamide (59) 3-Aminophenyl 3-Chloro-4-methoxy 250 Antiplasmodial activity (synthesis and characterization only)
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide (CAS 880783-65-3) 4-Ethyl 4-Propoxy Not reported Structural analog (propoxy vs. methoxy)

Key Observations:

Substituent Effects on Bioactivity: The ethyl group on the oxadiazole ring in the target compound may enhance lipophilicity compared to phenyl-substituted analogs (e.g., compounds 59, 14) . This could influence membrane permeability and bioavailability. In contrast, analogs with electron-withdrawing groups (e.g., 3-fluoro in compound 14) exhibit antiplasmodial activity .

Synthetic Pathways: Most analogs are synthesized via amide coupling between substituted benzoyl chlorides and aminofurazan intermediates under basic conditions (e.g., NaH/DMF) . The target compound likely follows a similar route.

Physicochemical Properties :

  • Melting points for analogs range widely (163–260°C), influenced by substituent polarity and crystallinity. The absence of data for the target compound limits direct comparisons but suggests intermediate values due to its balanced substituents.

Biological Implications :

  • Antiplasmodial activity is observed in analogs with halogenated benzamide groups (e.g., 3-chloro in compound 59) , while herbicidal patents highlight the importance of methoxy/ethoxy groups . The target compound’s 4-methoxy group aligns with herbicide design principles.

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide is a chemical compound with the molecular formula C12_{12}H13_{13}N3_{3}O3_{3} and a molecular weight of 247.25 g/mol. This compound belongs to the class of benzamides and features a unique structure that includes a benzamide core substituted with a 4-ethyl-1,2,5-oxadiazole moiety and a methoxy group at the para position of the benzene ring. Its distinct molecular configuration suggests potential biological activities that are currently under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through interaction with specific receptors or enzymes that regulate these processes.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, demonstrating its potential as an antibacterial agent.
  • Investigation of Anticancer Mechanisms :
    • A separate study explored the compound's effect on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The study suggested that the compound activates caspase pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the oxadiazole ring is critical for its biological interactions, enhancing solubility and bioavailability compared to other benzamide derivatives.

Compound NameMolecular FormulaKey Features
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamideC12_{12}H13_{13}N3_{3}O3_{3}Similar oxadiazole structure but with a methyl group
N-(4-propyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamideC13_{13}H15_{15}N3_{3}O3_{3}Propyl substitution on the oxadiazole ring
N-(4-benzyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamideC17_{17}H18_{18}N4_{4}O3_{3}Benzyl group providing additional steric bulk

Q & A

Q. What are the optimal synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide, and how can reaction conditions be standardized?

  • Methodological Guidance : The synthesis of oxadiazole-containing benzamides typically involves cyclization reactions between substituted amines and carboxylic acid derivatives. For example, oxadiazole rings are often formed via nitrile oxide cycloadditions or dehydrative cyclization of acylhydrazides under acidic conditions . Key parameters include:
  • Temperature : Maintain 80–100°C for cyclization to avoid incomplete ring formation.
  • Catalysts : Use acetic acid or trifluoroacetic acid (TFA) to protonate intermediates and accelerate cyclization .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >90% purity .
    Standardization requires reproducibility across multiple batches, with NMR and LC-MS validation at each step .

Q. How can the structural integrity of This compound be confirmed?

  • Methodological Guidance :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals:
  • Oxadiazole protons resonate at δ 8.2–8.5 ppm (aromatic region).
  • Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at 1680–1700 cm1^{-1} and oxadiazole ring vibrations at 1550–1600 cm1^{-1} .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ peaks matching the molecular formula (C12_{12}H13_{13}N3_{3}O3_{3}) .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

  • Methodological Guidance :
  • In vitro enzyme inhibition : Test against kinases or phosphodiesterases (e.g., PDE IV) using fluorescence-based assays, given structural similarities to known inhibitors .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli at 10–100 µM concentrations .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays be resolved?

  • Methodological Guidance :
  • Dose-response curves : Replicate assays with varying concentrations (1 nM–100 µM) to identify non-linear effects.
  • Target specificity : Use CRISPR-edited cell lines lacking suspected targets (e.g., PDE IV) to confirm mechanism .
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and live-cell imaging for functional effects .

Q. What strategies optimize the compound’s selectivity for therapeutic targets while minimizing off-target interactions?

  • Methodological Guidance :
  • Structure-activity relationship (SAR) : Modify substituents (e.g., ethyl group on oxadiazole, methoxy on benzamide) and test analogs for activity/selectivity .
  • Molecular docking : Perform in silico simulations with targets (e.g., kinase ATP-binding pockets) to predict binding modes .
  • Metabolic stability : Assess liver microsome stability to prioritize analogs with longer half-lives .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Guidance :
  • HPLC-MS/MS : Monitor reactions in real-time to detect intermediates (e.g., uncyclized hydrazides) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12), then characterize degradants via HRMS .
  • Crystallography : Use X-ray diffraction to confirm stereochemical purity and detect crystal defects .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

  • Methodological Guidance :
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein targets over 100–200 ns trajectories .
  • QSAR modeling : Train models on bioactivity data from analogs to predict toxicity or efficacy .
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies for target-ligand complexes .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistencies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Root Cause : Variability in catalyst purity (e.g., glacial acetic acid vs. TFA) or solvent dryness .
  • Resolution :
  • Standardize reagent sources (e.g., ≥99% purity).
  • Pre-dry solvents over molecular sieves.
  • Use inert atmosphere (N2_2/Ar) to prevent oxidation .

Q. Why might bioactivity differ between in vitro and in vivo models?

  • Key Factors :
  • Pharmacokinetics : Poor solubility or rapid hepatic metabolism may reduce in vivo efficacy .
  • Tissue penetration : LogP values >3.5 may enhance membrane permeability but reduce aqueous solubility .
    • Mitigation :
  • Formulate with cyclodextrins or liposomes to improve bioavailability.
  • Conduct PK/PD studies in rodent models .

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